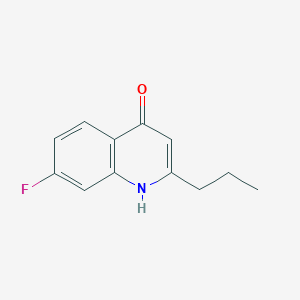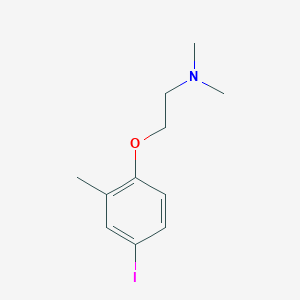
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of an iodine atom and a methyl group attached to a phenoxy ring, which is further connected to an ethylamine chain with two dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine typically involves the iodination of 2-methylphenol to form 4-iodo-2-methylphenol. This intermediate is then reacted with N,N-dimethylethanolamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as aqueous alcohol and reagents like sodium hypochlorite and sodium iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyalkylamines.
Applications De Recherche Scientifique
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the phenoxy group can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-2-methylphenol: A precursor in the synthesis of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine.
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylacetamide: A structurally similar compound with different functional groups.
2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Similar structure but with a methoxy group instead of an iodine atom.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16INO |
|---|---|
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
2-(4-iodo-2-methylphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16INO/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
PPUVJJPSWGUGKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



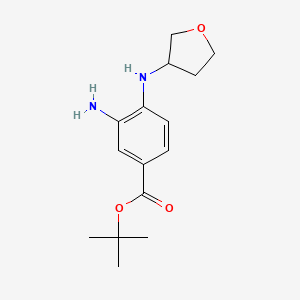
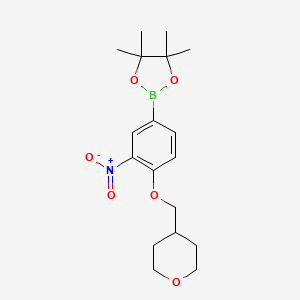
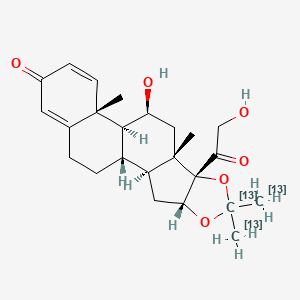
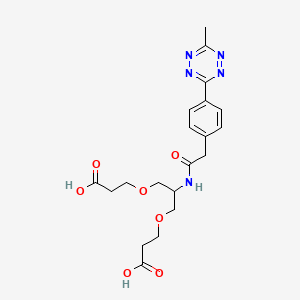
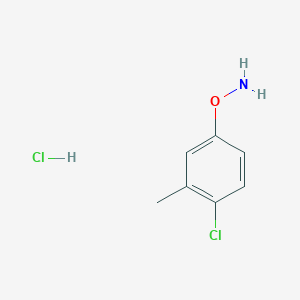
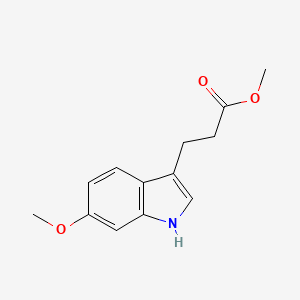

![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)

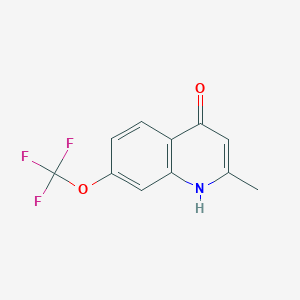
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)

